molecular formula C18H22O3 B4889191 1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene

1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene

Cat. No.: B4889191
M. Wt: 286.4 g/mol
InChI Key: LORBDBHRARRFMK-UHFFFAOYSA-N
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Description

1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C18H22O2. This compound is characterized by its complex structure, which includes multiple aromatic rings and ether linkages. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene typically involves the reaction of 2,4-dimethylphenol with 2-(2-bromoethoxy)ethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents such as nitro groups or halogens are introduced into the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.

    Substitution: Nitric acid, halogens, Lewis acids as catalysts.

Major Products Formed:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Hydrogenated aromatic rings.

    Substitution: Nitro-substituted or halogen-substituted derivatives.

Scientific Research Applications

1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of novel materials and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene can be compared with other similar compounds, such as:

    1-[2-(2,4-dimethylphenoxy)ethoxy]-2,4-dimethylbenzene: Similar structure but lacks the methoxy group, leading to different chemical properties and reactivity.

    1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-(1-propen-1-yl)benzene: Contains an additional propenyl group, which can influence its reactivity and applications.

    1-[2-(2,4-dimethylphenoxy)ethoxy]ethylpiperidine: Incorporates a piperidine ring, resulting in distinct biological activities and potential therapeutic uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-13-5-7-16(15(3)11-13)20-9-10-21-17-8-6-14(2)12-18(17)19-4/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORBDBHRARRFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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